molecular formula C20H17N3O4 B11093938 ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11093938
M. Wt: 363.4 g/mol
InChI Key: FHFNRRSKEXLNSY-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and an ester functional group. The benzimidazole nucleus is known for its diverse biological activities and is a constituent of many bioactive heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function . The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of a benzimidazole moiety with a pyrrolidine ring and an ester functional group. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[3-(benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H17N3O4/c1-2-27-20(26)13-7-9-14(10-8-13)23-18(24)11-17(19(23)25)22-12-21-15-5-3-4-6-16(15)22/h3-10,12,17H,2,11H2,1H3

InChI Key

FHFNRRSKEXLNSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

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